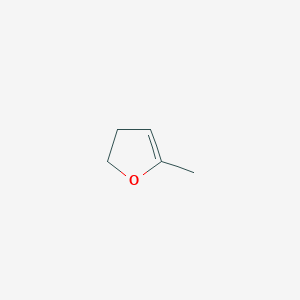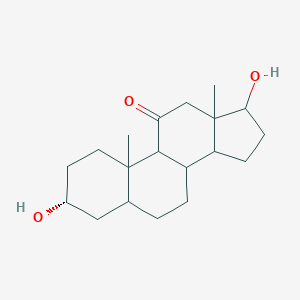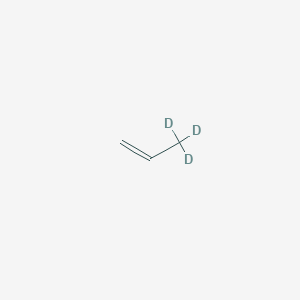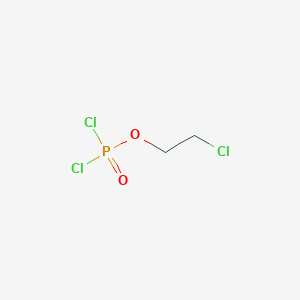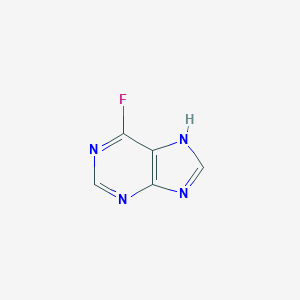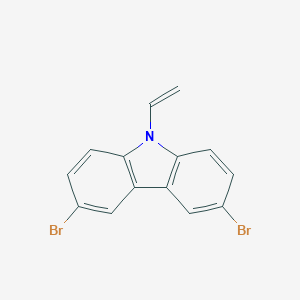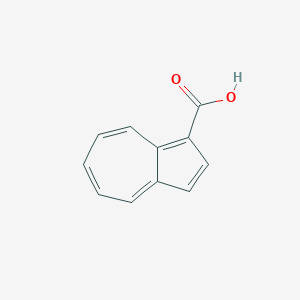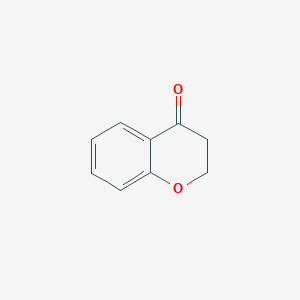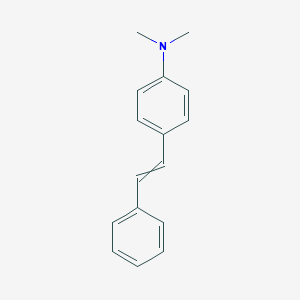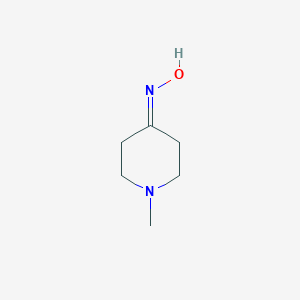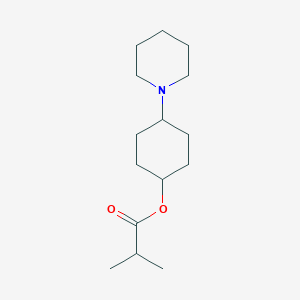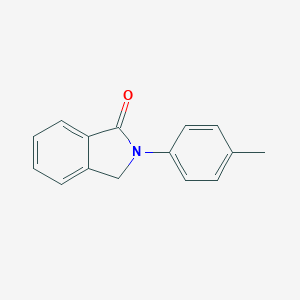
2-(4-Methylphenyl)isoindolin-1-one
Übersicht
Beschreibung
Synthesis Analysis The synthesis of compounds related to 2-(4-Methylphenyl)isoindolin-1-one often involves intricate reactions that aim to introduce specific functional groups or to construct the core skeleton efficiently. For instance, the synthesis of tetrahydroisoquinolines, a closely related scaffold, has been extensively studied for its therapeutic potential, highlighting the significance of these structures in drug discovery (Singh & Shah, 2017). Furthermore, vinylindoles' behavior in cycloaddition reactions, which could be relevant for constructing isoindolin-1-one derivatives, demonstrates the versatility of these compounds in synthetic chemistry (Rossi, Abbiati, & Pirovano, 2017).
Molecular Structure Analysis The molecular structure of 2-(4-Methylphenyl)isoindolin-1-one and related compounds plays a crucial role in their biological activity. Isoquinoline-enrooted small molecules, for example, have been highlighted for their structural diversity and therapeutic importance, underpinning the ongoing interest in efficient synthetic tactics for these frameworks (Vijayakumar et al., 2023).
Chemical Reactions and Properties Compounds like 2-(4-Methylphenyl)isoindolin-1-one undergo various chemical reactions that can modify their structure and enhance their properties. Cyclocarbonylative Sonogashira coupling has been discussed as a valuable route for constructing heterocycles, including isoindolines, emphasizing the method's utility in synthesizing biologically active molecules (Albano & Aronica, 2017).
Physical Properties Analysis The physical properties of these compounds, such as solubility, melting point, and crystallinity, are essential for their application in various fields. While specific data on 2-(4-Methylphenyl)isoindolin-1-one might be scarce, understanding these properties is crucial for drug formulation and material science applications.
Chemical Properties Analysis The chemical properties, including reactivity, stability, and interactions with biological molecules, define the potential uses of 2-(4-Methylphenyl)isoindolin-1-one and similar compounds in medicinal chemistry and other industries. Research on isoindole derivatives has shown considerable antiviral activities, suggesting that modifications to the isoindole scaffold can lead to potent antiviral agents (Csende & Porkoláb, 2020).
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity : Novel derivatives of isoindoline, including N-(4-methylphenyl)-1-imino-(4-methylphenyl)-isoindoline, have been synthesized and tested for antiproliferative activity in vitro. One of the compounds showed a strong non-specific antiproliferative effect on all cell lines tested (Sović et al., 2011).
Molecular Structure Analysis : Studies have been conducted on the molecular structure of isoindolin-1-one derivatives, analyzing their crystal and molecular structures through techniques like X-ray diffraction (Zheng & Wu, 2010).
Synthesis of Isoindolinone Derivatives : Research has been conducted on synthesizing various isoindolinone derivatives, exploring their structural properties and potential biological activities. This includes studies on compounds like 3-(1-(4-methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)propanoic acid (Csende et al., 2011).
Sedative-Hypnotic Agents : Isoindolin-1-one derivatives have been developed as new intravenous sedative-hypnotic compounds, with studies focusing on their water-soluble property and in vivo safety. A series of 2-phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one analogs showed potent sedative-hypnotic activity with a wide safety margin (Kanamitsu et al., 2007).
Synthesis Methods : Various efficient synthesis methods for isoindolin-1-one derivatives have been explored, including palladium-catalyzed reactions and solvent-free syntheses (Cao, McNamee, & Alper, 2008).
Anti-Cancer Activity : A library of multisubstituted 3-methyleneisoindolin-1-ones has been synthesized and evaluated for anti-cancer activity, showing potential in inhibiting the proliferation of human cancer cell lines (Mehta, Mangyan, & Brahmchari, 2022).
Receptor Interaction Studies : Isoindolines have been synthesized and evaluated in silico for their affinity with the human dopamine receptor D2. One compound was tested in vivo in a Parkinsonism mouse model, suggesting potential applications in neurological disorders (Andrade-Jorge et al., 2017).
Zukünftige Richtungen
The synthesis of isoindolin-1-one derivatives, including “2-(4-Methylphenyl)isoindolin-1-one”, has been explored using ultrasonic irradiation, which is considered a green synthetic approach . This method could be further explored and optimized for the synthesis of “2-(4-Methylphenyl)isoindolin-1-one” and other isoindolin-1-one derivatives .
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFCMWZKAJJZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385470 | |
| Record name | 2-(4-methylphenyl)isoindolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201279 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Methylphenyl)isoindolin-1-one | |
CAS RN |
4778-84-1 | |
| Record name | 2-(4-methylphenyl)isoindolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



